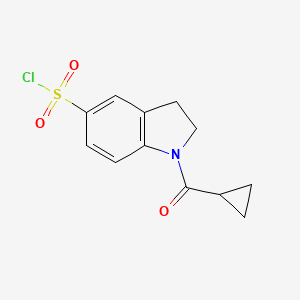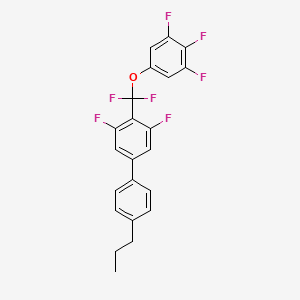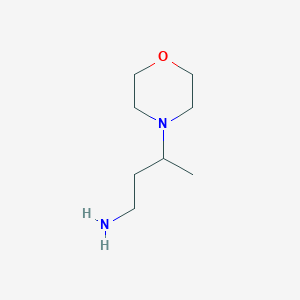
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a synthetic organic compound with the molecular formula C({12})H({12})ClNO(_{3})S and a molecular weight of 285.75 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring, an indole moiety, and a sulfonyl chloride group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO({4})) and hydrogen peroxide (H({2})O(_{2})) are used for oxidation reactions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity, inhibit protein function, and alter cellular pathways. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 6-position instead of the 5-position.
1-(Cyclopropylcarbonyl)indoline-5-sulfonyl chloride: Another closely related compound with slight variations in the indole ring structure.
Uniqueness
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable tool in research for studying structure-activity relationships and developing new chemical entities .
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRQRONDFXNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)











![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)
